molecular formula C5H7ClN4OS B8331126 2-{3-(2-Chloroethyl)ureido}-1,3,4-thiadiazole

2-{3-(2-Chloroethyl)ureido}-1,3,4-thiadiazole

Cat. No.: B8331126
M. Wt: 206.65 g/mol
InChI Key: DEZVCWZUSFVTEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-(2-Chloroethyl)ureido}-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C5H7ClN4OS and its molecular weight is 206.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H7ClN4OS

Molecular Weight

206.65 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C5H7ClN4OS/c6-1-2-7-4(11)9-5-10-8-3-12-5/h3H,1-2H2,(H2,7,9,10,11)

InChI Key

DEZVCWZUSFVTEO-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C(S1)NC(=O)NCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ten grams of 2-amino-1,3,4-thiadiazole, 16.6 g of 1-(2-chloroethyl)-3-nitrourea and 84 g of sodium hydrogencarbonate were stirred in 100 ml of diluted ethanol at a temperature of 80° C. for 2 hours. While being still hot after the reaction, the precipitated inorganic matters were removed by filtration, and the filtrate was cooled. The precipitated crystals were collected by filtration and washed with water, to obtain 14.7 g (Yield 71%) of 2-{3-(2-chloroethyl)ureido}-1,3,4-thiadiazole. The product was then treated in the same manner as in Example 1 (2), to obtain 2-{3-(2-chloroethyl)-3-nitrosoureido}-1,3,4-thiadiazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(2-chloroethyl)-3-nitrourea
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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